molecular formula C15H14F3N5O2 B2621914 [6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 1006477-40-2

[6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No. B2621914
CAS RN: 1006477-40-2
M. Wt: 353.305
InChI Key: WYWZDUUJDLRUID-UHFFFAOYSA-N
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Description

[6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid is a useful research compound. Its molecular formula is C15H14F3N5O2 and its molecular weight is 353.305. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic compounds, such as thiazoles and pyrazoles, have garnered significant research attention due to their diverse biological activities. These compounds exhibit antibacterial, antifungal, anti-inflammatory, and antitumor properties . Combining different heterocyclic systems into a single molecule can lead to new chemical entities with enhanced activities compared to their individual parent rings . Our focus here is on the compound , which contains both pyrazole and thiazole moieties.

Synthesis and Structure

The compound was synthesized with a yield of 71% by reacting 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone. Its structure was characterized using single-crystal X-ray structure determination, as well as 1H and 13C{1H} NMR spectroscopy. The molecule consists of a pyridine–thiazole moiety and a pyrazole ring, with all non-hydrogen atoms being planar .

Potential Applications

Let’s explore six unique applications:

a. Antileishmanial Activity: Pyrazole-bearing compounds are known for their pharmacological effects, including potent antileishmanial activity. Further investigation could explore the compound’s potential as an antileishmanial agent .

b. Antimalarial Activity: Given the diverse effects of pyrazoles, it’s worth investigating whether this compound exhibits antimalarial properties. In vitro studies could assess its efficacy against malaria parasites .

c. Anti-Inflammatory Properties: Thiazolo[4,5-b]pyridine derivatives have been associated with antioxidant and anti-inflammatory activities. Researchers could explore whether our compound shares similar properties .

d. Antitumor Potential: Considering the compound’s heterocyclic structure, it may have antitumor effects. In vitro and in vivo studies could evaluate its impact on cancer cells .

e. Molecular Simulation Studies: Performing molecular simulations could shed light on the compound’s interactions with specific biological targets. For instance, understanding its binding pattern in relevant protein pockets could guide drug design efforts .

f. Other Biological Activities: Researchers should investigate additional activities, such as antibacterial or antiviral effects, to uncover the compound’s full potential.

properties

IUPAC Name

2-[6-(1,3-dimethylpyrazol-4-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O2/c1-7-9(5-22(3)20-7)11-4-10(15(16,17)18)13-8(2)21-23(6-12(24)25)14(13)19-11/h4-5H,6H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWZDUUJDLRUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C(=NN3CC(=O)O)C)C(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

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